molecular formula C15H22N2O3 B2566692 Tert-butyl 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 2247106-59-6

Tert-butyl 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2566692
CAS No.: 2247106-59-6
M. Wt: 278.352
InChI Key: XCLTUFAGXNEJAX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate: is an organic compound with the molecular formula C15H22N2O3 It is a derivative of tetrahydroquinoline, a heterocyclic compound that is commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The core structure of tetrahydroquinoline can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the corresponding hydroxy derivative using reagents such as methyl iodide or dimethyl sulfate.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an amine.

    Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of automated reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the methoxy group is oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl group in the ester to an alcohol or reduce the aromatic ring to a fully saturated ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used under mild to moderate conditions.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or fully saturated rings.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study the interactions of tetrahydroquinoline derivatives with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of related molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including catalysis and material modification.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of enzymatic reactions, modulate receptor activity, or interact with DNA/RNA to influence gene expression. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Tetrahydroquinoline Derivatives: Compounds such as 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline and 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylic acid share structural similarities with tert-butyl 4-amino-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate.

    Quinoline Derivatives: Compounds such as 4-aminoquinoline and 6-methoxyquinoline are related to the tetrahydroquinoline core structure.

Uniqueness: this compound is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability

Properties

IUPAC Name

tert-butyl 4-amino-6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-12(16)11-9-10(19-4)5-6-13(11)17/h5-6,9,12H,7-8,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLTUFAGXNEJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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